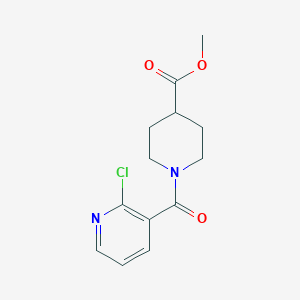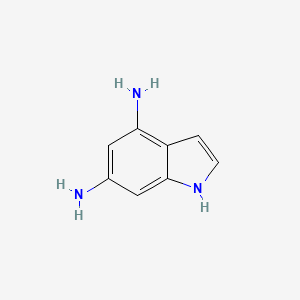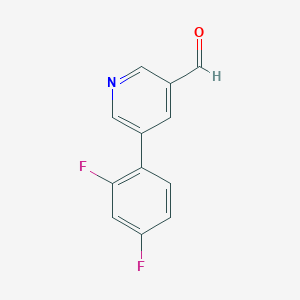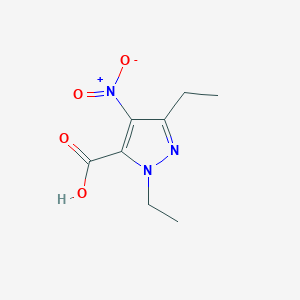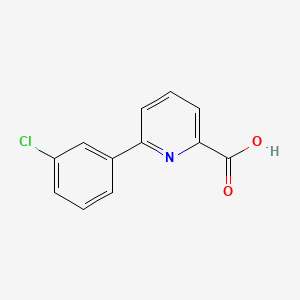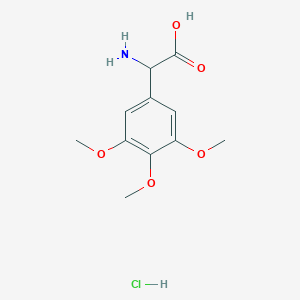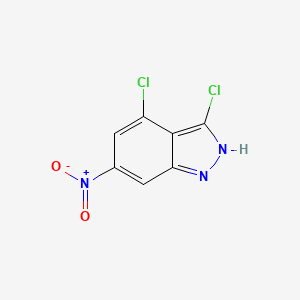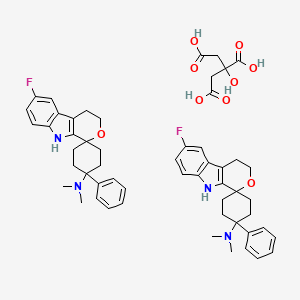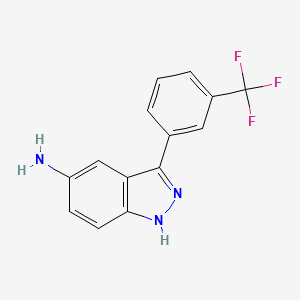
3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine
Descripción general
Descripción
3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine, also known as GSK-J4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized by researchers at GlaxoSmithKline (GSK) and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine is a selective inhibitor of JMJD3, a histone demethylase that plays a crucial role in the regulation of gene expression. By inhibiting JMJD3, this compound can modulate the expression of genes involved in various cellular processes, including inflammation and cell proliferation. The inhibition of JMJD3 by this compound results in the accumulation of H3K27me3, a histone modification that is associated with gene repression.
Biochemical and Physiological Effects
The inhibition of JMJD3 by this compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, this compound has been shown to reduce inflammation in various disease models, including rheumatoid arthritis and asthma. Furthermore, this compound has been shown to promote the differentiation of neural stem cells into neurons, suggesting its potential therapeutic applications in neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine is its selectivity for JMJD3, which allows for specific modulation of gene expression. In addition, this compound has been shown to have good pharmacokinetic properties, making it a promising candidate for in vivo studies. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are numerous potential future directions for the study of 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine. One area of interest is the development of more potent and selective inhibitors of JMJD3 that can be used in clinical settings. In addition, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative disorders. Finally, the development of new methods for the delivery of this compound to specific tissues and cells could further enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of the histone demethylase JMJD3, which plays a crucial role in the regulation of gene expression. By inhibiting JMJD3, this compound can modulate the expression of genes involved in various cellular processes, including inflammation and cell proliferation.
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)9-3-1-2-8(6-9)13-11-7-10(18)4-5-12(11)19-20-13/h1-7H,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZLDTUEAXIPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626011 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
395099-47-5 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Chloromethyl)phenoxy]-6-methylpyrazine](/img/structure/B1629656.png)
